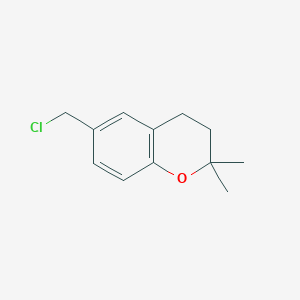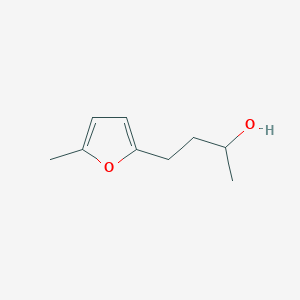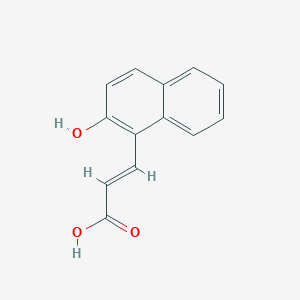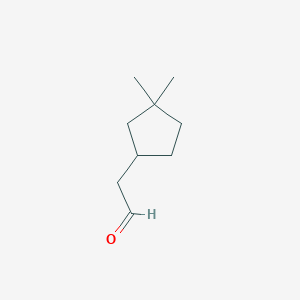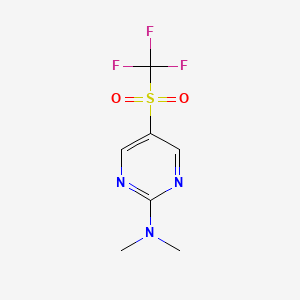
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine: is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a trifluoromethanesulfonyl group and two dimethylamine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a trifluoromethanesulfonylating agent. One common method includes the use of trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of a base and an inert solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonyl group.
科学的研究の応用
Chemistry: In organic synthesis, N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the materials science industry, this compound can be used to modify the properties of polymers and other materials. Its incorporation into polymer chains can enhance properties such as thermal stability and chemical resistance.
作用機序
The mechanism by which N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethanesulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
類似化合物との比較
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-4-amine
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-6-amine
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-ol
Uniqueness: N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is unique due to the specific position of the trifluoromethanesulfonyl group on the pyrimidine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
特性
分子式 |
C7H8F3N3O2S |
|---|---|
分子量 |
255.22 g/mol |
IUPAC名 |
N,N-dimethyl-5-(trifluoromethylsulfonyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H8F3N3O2S/c1-13(2)6-11-3-5(4-12-6)16(14,15)7(8,9)10/h3-4H,1-2H3 |
InChIキー |
QMJQFIRKGPYPQQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C=N1)S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


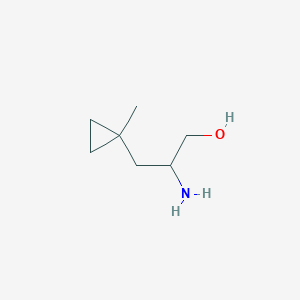

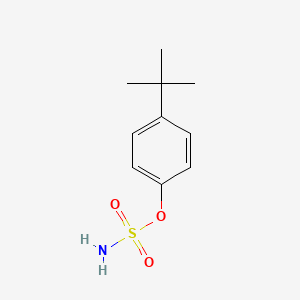

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
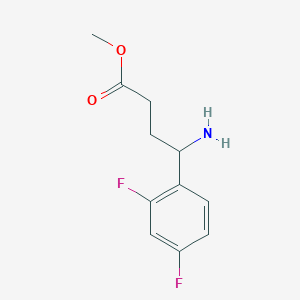
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
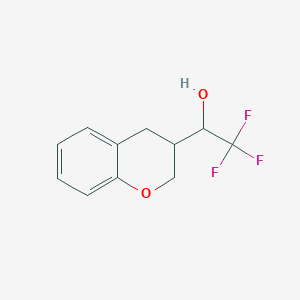
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)

